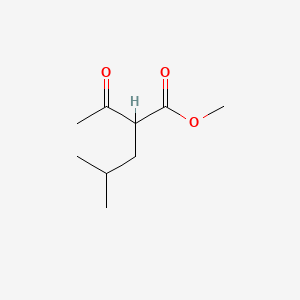

Methyl 2-acetyl-4-methylpentanoate

Vue d'ensemble

Description

Methyl 2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from the reaction between 2-acetyl-4-methylpentanoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-4-methylpentanoate can be synthesized through esterification. The typical method involves the reaction of 2-acetyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This method ensures higher yields and purity of the product. The reaction conditions are optimized to maintain a steady state, and the product is continuously removed to drive the reaction to completion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 2-acetyl-4-methylpentanoic acid or 2-acetyl-4-methylpentanone.

Reduction: Formation of 2-acetyl-4-methylpentanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-acetyl-4-methylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: This compound may be used in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is used in the manufacture of fragrances and flavoring agents due to its ester functional group, which often imparts pleasant odors.

Mécanisme D'action

The mechanism of action of methyl 2-acetyl-4-methylpentanoate largely depends on its role in specific reactions. As an ester, it can undergo hydrolysis in the presence of esterases, leading to the formation of 2-acetyl-4-methylpentanoic acid and methanol. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Comparaison Avec Des Composés Similaires

Methyl acetate: Another simple ester, but with a different structure and properties.

Ethyl 2-acetyl-4-methylpentanoate: Similar structure but with an ethyl group instead of a methyl group.

Methyl butyrate: Another ester with a different carbon chain length.

Uniqueness: Methyl 2-acetyl-4-methylpentanoate is unique due to its specific structure, which includes both an acetyl group and a methyl group on the pentanoate chain. This structure imparts distinct chemical properties and reactivity compared to other esters.

Activité Biologique

Methyl 2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C9H16O3, recognized for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an ester derived from 2-acetyl-4-methylpentanoic acid. Its structure features an acetyl group and a methyl group attached to a pentanoate backbone, contributing to its unique chemical reactivity and biological potential.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that certain amino acid ester derivatives, including those related to this compound, showed promising in vitro antitumor activity against various cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402) . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the specific pathways involved.

Antiviral Properties

Preliminary investigations into the antiviral properties of this compound have suggested potential efficacy against influenza viruses. These studies focus on the compound's ability to inhibit viral replication and its interaction with viral proteins . The exact mechanisms remain under investigation, but the compound's structural features may contribute to its antiviral activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.

- Protein Modification : The acetyl group can participate in acetylation reactions, modifying proteins and potentially altering their function.

- Cell Membrane Interaction : As an ester, it may integrate into lipid membranes, affecting membrane fluidity and permeability.

Case Studies

- Antitumor Study : A specific case study highlighted the synthesis of this compound derivatives that exhibited selective cytotoxicity against cancer cell lines. The study reported a dose-dependent response, with higher concentrations leading to increased cell death .

- Antiviral Investigation : Another case study explored the antiviral effects of this compound in vitro. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting a potential therapeutic application for influenza infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

methyl 2-acetyl-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6(2)5-8(7(3)10)9(11)12-4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKUCMYAMVVGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238927 | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51756-09-3 | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-acetyl-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-acetyl-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.